3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid
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Overview
Description
3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid is a cyclic carboxylic acid with the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol . This compound is known for its unique blend of reactivity and stability, making it a valuable asset in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclopentadiene derivatives, which undergo hydroxylation and subsequent carboxylation to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. These interactions can influence biological processes and contribute to its potential therapeutic effects .
Comparison with Similar Compounds
- 2-Hydroxy-3-methylcyclopent-1-ene-1-carboxylic acid
- 3-Hydroxy-2-ethylcyclopent-1-ene-1-carboxylic acid
- 3-Hydroxy-2-methylcyclopent-2-ene-1-carboxylic acid
Uniqueness: 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid stands out due to its specific structural configuration, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical behavior and stability .
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-hydroxy-2-methylcyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-4-5(7(9)10)2-3-6(4)8/h6,8H,2-3H2,1H3,(H,9,10) |
InChI Key |
XNFLOGUQJZEXED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1O)C(=O)O |
Origin of Product |
United States |
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